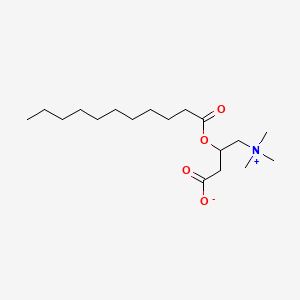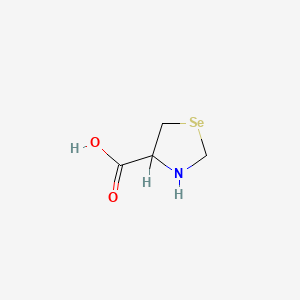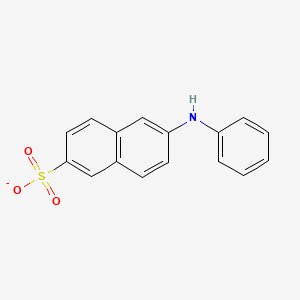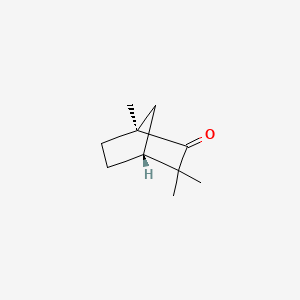
Undecanoylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-9Z-octadecenoylcarnitine belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 3-Hydroxy-9Z-octadecenoylcarnitine is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Metabolic and Neurological Research : Acylcarnitines, including undecanoylcarnitine, are critical in studying metabolic processes and neurological diseases. Jones et al. (2010) highlighted the role of acylcarnitines in brain health, suggesting their involvement in neuroprotection and potential use in treating neurological diseases due to their role in lipid synthesis, gene and protein modulation, and enhancing neurotransmission (Jones, McDonald, & Borum, 2010).
Biomarker Discovery : McCann et al. (2021) identified L-carnitine and acylcarnitines as mitochondrial biomarkers useful for screening genetic disorders affecting fatty acid oxidation. They also suggested their potential in diagnosing and prognosticating various diseases like diabetes, cancer, and heart failure (McCann, De la Rosa, Rosania, & Stringer, 2021).
Exercise Physiology : Lehmann et al. (2010) discussed how medium and long-chain acylcarnitines, which likely include undecanoylcarnitine, are significant biomarkers in exercise physiology. Their study found that these biomarkers support lipid oxidation during moderate intensity exercise (Lehmann et al., 2010).
Metabolic Disease Research : Sun et al. (2016) explored acylcarnitines as early biomarkers for type 2 diabetes. Their findings indicate a significant role in predicting the disease, emphasizing mitochondrial lipid dysregulation (Sun et al., 2016).
Therapeutic Potential : Dambrova et al. (2022) reviewed the therapeutic potential of acylcarnitines in various diseases, including cardiovascular diseases, diabetes, and certain cancers. They discussed their emerging importance as biomarkers and dietary interventions (Dambrova et al., 2022).
properties
CAS RN |
142759-00-0 |
|---|---|
Product Name |
Undecanoylcarnitine |
Molecular Formula |
C18H35NO4 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-(trimethylazaniumyl)-3-undecanoyloxybutanoate |
InChI |
InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3 |
InChI Key |
FPUYBGZEWPJSDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
physical_description |
Solid |
synonyms |
undecanoyl carnitine undecanoylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![12a-Methyl-2,3,3a,3b,4,5,9,10,10b,11,12,12a-dodecahydro-1H-8,10a-methanocyclohepta[a]cyclopenta[f]naphthalene-1,7(8H)-dione](/img/structure/B1227557.png)
![3-iodo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1227561.png)

![2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B1227563.png)
![5-Carbamoyl-4-methyl-2-[[(3-nitrophenyl)-oxomethyl]amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B1227564.png)
![1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1227567.png)
![4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile](/img/structure/B1227569.png)
![2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine](/img/structure/B1227572.png)
![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)
![4-Chloro-3-[[2-(4-methyl-1-piperidinyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227574.png)